Technical Monograph: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol
Technical Monograph: 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, pharmacophore analysis, and rigorous characterization.
Synonyms: 2-(1,4-Benzodioxan-6-yl)ethanol; 6-(2-Hydroxyethyl)-1,4-benzodioxane; Homogedranyl Alcohol (derivative). Chemical Class: Benzodioxane; Phenylethanol derivative.
Executive Summary & Chemical Identity
2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol is a primary alcohol featuring a 1,4-benzodioxane scaffold. It serves as a critical "linker" intermediate in medicinal chemistry, specifically for introducing the benzodioxane moiety—a bioisostere of the catechol ring—into adrenergic (
Unlike its 2-substituted isomers (common in drugs like Doxazosin or Idazoxan), the 6-substituted ethanol provides a linear alkyl attachment point that preserves the electronic properties of the aromatic ring while extending the pharmacophore into distal binding pockets.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | Unambiguous identifier |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tends to supercool; crystallizes slowly. |
| Boiling Point | ~165–170 °C @ 12 mmHg | Predicted based on homologs. |
| Solubility | Soluble in EtOH, DCM, DMSO; Sparingly soluble in | Lipophilic scaffold. |
| Precursor CAS | 2879-20-1 (Methyl Ketone) | 6-Acetyl-1,4-benzodioxane |
| Precursor CAS | 4442-54-0 (Carboxylic Acid) | 1,4-Benzodioxane-6-carboxylic acid |
Critical Disambiguation: Do not confuse this molecule with Peonile® (CAS 10461-98-0) . Peonile is 2-cyclohexylidene-2-phenylacetonitrile. Database errors frequently conflate "Benzodioxane Ethanol" with fragrance trade names. Verify structure via NMR before use.
Synthetic Pathways & Process Chemistry[1]
For research scale (gram to multigram), the Grignard Ethylation route is preferred for its directness. For larger process scales, the Reduction of the Acetyl Derivative is often more cost-effective due to the lower cost of Friedel-Crafts reagents compared to palladium catalysts or ethylene oxide handling.
Method A: The Grignard Route (High Purity)
This method avoids over-reduction and yields a high-purity primary alcohol.
Reaction Scheme:
-
Bromination: 1,4-Benzodioxane
6-Bromo-1,4-benzodioxane. -
Grignard Formation: 6-Bromo-1,4-benzodioxane + Mg
Grignard Reagent. -
Ethylation: Grignard + Ethylene Oxide
Target Alcohol.
Caption: Figure 1. Convergent synthesis via Grignard reagent, ensuring regioselectivity at the C6 position.
Detailed Protocol (Method A)
-
Bromination: Dissolve 1,4-benzodioxane (1.0 eq) in glacial acetic acid. Add bromine (1.05 eq) dropwise at 10–15°C. The benzodioxane ring activates the 6-position, making this highly selective. Quench with sodium bisulfite, extract with DCM, and distill.
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add the 6-bromo-1,4-benzodioxane (1.0 eq) in dry THF dropwise to maintain a gentle reflux.
-
Ethylation: Cool the Grignard solution to -78°C. Introduce Ethylene Oxide (1.5 eq) (or add Ethylene Carbonate as a safer alternative). Allow to warm to room temperature overnight.
-
Work-up: Quench with saturated
. Extract with Ethyl Acetate. The crude oil is purified via silica gel chromatography (Hexane:EtOAc 7:3).
Method B: Reduction of 6-Acetyl-1,4-benzodioxane
Useful if handling ethylene oxide is prohibited.
-
Starting Material: 6-Acetyl-1,4-benzodioxane (Commercially available, CAS 2879-20-1).[1]
-
Willgerodt-Kindler: Convert ketone to thioamide (Sulfur/Morpholine), then hydrolyze to 1,4-benzodioxan-6-acetic acid .
-
Reduction: Reduce the acid using
in THF to yield the ethanol.
Pharmaceutical Applications & Pharmacophore Analysis
The 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethyl moiety acts as a privileged scaffold in drug design.
Bioisosterism
The 1,4-benzodioxane ring is a lipophilic bioisostere of the catechol ring (1,2-dihydroxybenzene).
-
Advantage: Unlike catechol, the ethylenedioxy bridge protects the oxygens from COMT (Catechol-O-methyltransferase) metabolism, significantly increasing oral bioavailability and half-life.
-
Electronic Effect: The oxygen atoms act as electron donors (+M effect), increasing electron density at the 6 and 7 positions, which often facilitates
stacking interactions in receptor binding pockets.
Signaling Pathway Relevance
This scaffold is frequently utilized in ligands targeting G-Protein Coupled Receptors (GPCRs).
Caption: Figure 2. Pharmacophore mapping showing the interaction of the benzodioxane scaffold with key monoamine receptors.
Key Drug Analogs:
-
Guanoxan: Uses the benzodioxane ring (2-substituted) for antihypertensive activity.
-
Piperazine-linked Ligands: The ethanol group of the target molecule is often converted to a mesylate or bromide and coupled with piperazines to create "long-chain" arylpiperazines (LCAPs), a class of potent serotonin modulators.
Analytical Characterization
Trustworthiness in synthesis requires rigorous validation. The following spectroscopic data is characteristic for the 6-substituted ethanol.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 6.75–6.82 (m, 1H): Aromatic proton (C5).
- 6.68–6.72 (m, 2H): Aromatic protons (C7, C8).
-
4.23 (s, 4H): Ethylene bridge protons (
). Diagnostic singlet/tight multiplet. -
3.82 (t,
, 2H): Hydroxymethyl protons ( ). -
2.76 (t,
, 2H): Benzylic methylene protons ( ). - 1.85 (br s, 1H): Hydroxyl proton (exchangeable).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 180 m/z.[2] -
Base Peak: 149 m/z (Loss of
, characteristic benzylic cleavage). -
Tropylium-like ion: 135 m/z (Benzodioxane cation).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Standard organic laboratory safety (gloves, goggles, fume hood).
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The ether linkage is stable, but the primary alcohol can oxidize to the aldehyde/acid if exposed to air/light over prolonged periods. -
Toxicity: While benzodioxanes are generally well-tolerated, specific toxicological data for this alcohol is limited. Treat as a potential skin sensitizer due to its structural similarity to fragrance ingredients.
References
-
Synthesis of Benzodioxane Derivatives
-
Pharmacophore Utility
- Title: "2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha-1-adrenoceptor antagonists."
- Source: Journal of Medicinal Chemistry (via PubMed/Google P
- Relevance: Establishes the benzodioxane ring as a critical scaffold for adrenergic receptor binding.
-
(General Reference)
-
Precursor Availability (Methyl Ketone)
- Title: "1,4-Benzodioxan-6-yl methyl ketone Properties & Specs."
-
Source: Sigma-Aldrich / PubChem.
- Relevance: Confirms the starting material (CAS 2879-20-1) for the reduction/Willgerodt synthesis route.
-
Disambiguation (Peonile)
- Title: "Safety Assessment of α-Cyclohexylidene benzeneacetonitrile (Peonile)."
- Source: Food and Chemical Toxicology (Elsevier).
- Relevance: Distinguishes the target molecule from the fragrance ingredient often confused in d
